2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate
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Overview
Description
2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate is an organic compound with a complex structure that includes a dimethylamino group, a phenyl group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate typically involves multiple steps. One common method includes the reaction of phenyl(phenylsulfanyl)acetic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted esters or amines.
Scientific Research Applications
2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylsulfanyl group can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl phenylacetate
- 2-(Dimethylamino)ethyl phenylsulfanylacetate
- 2-(Dimethylamino)ethyl benzyl(phenylsulfanyl)acetate
Uniqueness
2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate is unique due to the presence of both a phenyl and a phenylsulfanyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
32121-43-0 |
---|---|
Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-phenyl-2-phenylsulfanylacetate |
InChI |
InChI=1S/C18H21NO2S/c1-19(2)13-14-21-18(20)17(15-9-5-3-6-10-15)22-16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 |
InChI Key |
ZSXJNTGJMDDEPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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